
(R)-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyrrolidine moiety attached to a phenyl ring, which is further connected to a propanone group. The presence of the fluorine atom and the pyrrolidine ring contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one typically involves the following steps:
Formation of the Fluoropyrrolidine Intermediate: The initial step involves the synthesis of 3-fluoropyrrolidine. This can be achieved through the fluorination of pyrrolidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Phenyl Group: The fluoropyrrolidine intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Addition of Propanone Group: The final step involves the addition of a propanone group to the phenyl ring. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and minimize human intervention.
化学反応の分析
Types of Reactions
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: LiAlH4, NaBH4, anhydrous conditions
Substitution: NaN3, KCN, polar aprotic solvents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Azides, nitriles
科学的研究の応用
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoropyrrolidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and propanone groups contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-1-(4-(3-chloropyrrolidin-1-yl)phenyl)propan-1-one
- ®-1-(4-(3-bromopyrrolidin-1-yl)phenyl)propan-1-one
- ®-1-(4-(3-methylpyrrolidin-1-yl)phenyl)propan-1-one
Uniqueness
®-1-(4-(3-fluoropyrrolidin-1-yl)phenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
特性
分子式 |
C13H16FNO |
|---|---|
分子量 |
221.27 g/mol |
IUPAC名 |
1-[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H16FNO/c1-2-13(16)10-3-5-12(6-4-10)15-8-7-11(14)9-15/h3-6,11H,2,7-9H2,1H3/t11-/m1/s1 |
InChIキー |
DDENKEQSRCVSJS-LLVKDONJSA-N |
異性体SMILES |
CCC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)F |
正規SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC(C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


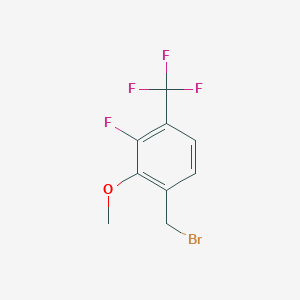
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)

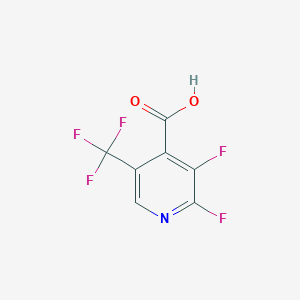
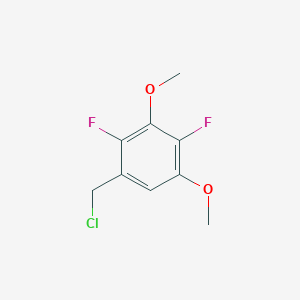
![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)



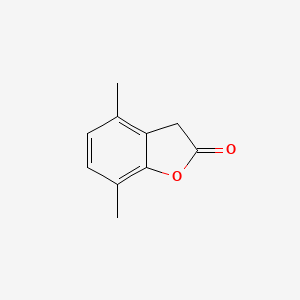
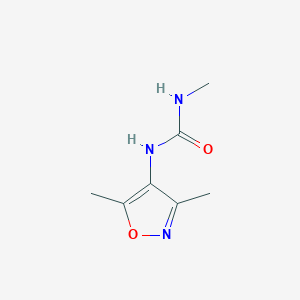

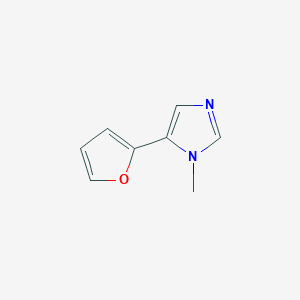
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)
